molecular formula C18H20N2 B14608687 (E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine CAS No. 58758-13-7

(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine

Cat. No.: B14608687
CAS No.: 58758-13-7
M. Wt: 264.4 g/mol
InChI Key: IQFVJFXMCKQTMO-UHFFFAOYSA-N
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Description

(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine is an organic compound that features a piperidine ring and a phenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine typically involves the reaction of aniline derivatives with piperidine under specific conditions. One common method includes the use of a condensation reaction between an aniline derivative and a piperidine derivative in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production methods suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring structure.

    Aniline: An aromatic amine with a phenyl group attached to an amino group.

    N-Phenylpiperidine: A compound combining the structural features of piperidine and aniline.

Uniqueness

(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine is unique due to its specific imine linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both piperidine and phenyl groups in the same molecule allows for versatile interactions and applications in various fields.

Properties

CAS No.

58758-13-7

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N-phenyl-1-(2-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C18H20N2/c1-3-10-17(11-4-1)19-15-16-9-5-6-12-18(16)20-13-7-2-8-14-20/h1,3-6,9-12,15H,2,7-8,13-14H2

InChI Key

IQFVJFXMCKQTMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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